

# A Comprehensive Guide to the Synonyms and Synthesis of Methyl 3-methylpentanoate

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## Compound of Interest

Compound Name: Methyl 3-methylpentanoate

Cat. No.: B1593663

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For researchers, scientists, and professionals in drug development, a clear and thorough understanding of chemical nomenclature and synthesis is paramount. This technical guide provides an in-depth look at **Methyl 3-methylpentanoate**, a valuable compound in various chemical applications. This document outlines its various synonyms found in chemical literature, presents its key quantitative data in a structured format, and details a reliable experimental protocol for its synthesis.

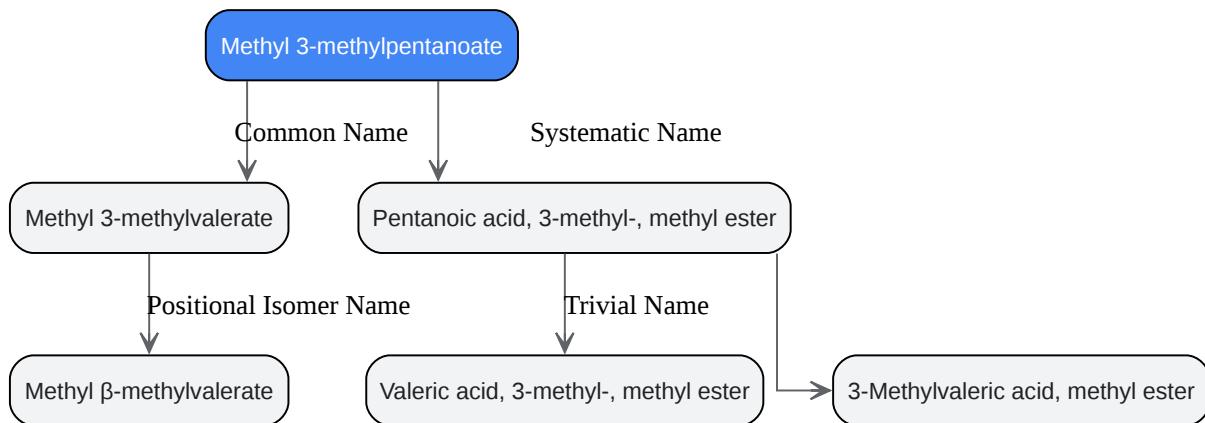
## Nomenclature: Synonyms and Identifiers

**Methyl 3-methylpentanoate** is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is crucial for accurate literature searches and unambiguous identification of the compound.

Synonym	Source
Methyl 3-methylvalerate	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Valeric acid, 3-methyl-, methyl ester	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Pentanoic acid, 3-methyl-, methyl ester	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Methyl $\beta$ -methylvalerate	<a href="#">[1]</a>
3-Methylvaleric acid, methyl ester	<a href="#">[1]</a>
CAS Registry Number	2177-78-8
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	130.18 g/mol

## Logical Relationship of Synonyms

The following diagram illustrates the hierarchical relationship between the IUPAC name and the common synonyms for **Methyl 3-methylpentanoate**.



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Diagram of Synonym Relationships

# Experimental Protocol: Synthesis of Methyl 3-methylpentanoate

The synthesis of **Methyl 3-methylpentanoate** can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor, 3-methylpentanoic acid, followed by its esterification to yield the final product.

## Step 1: Synthesis of 3-Methylpentanoic Acid

This procedure is adapted from a well-established method for the synthesis of 3-methylpentanoic acid from ethyl sec-butylmalonate.

### Materials:

- Potassium hydroxide (KOH)
- Water (H<sub>2</sub>O)
- Ethyl sec-butylmalonate
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether
- Benzene

### Procedure:

- A solution of 200 g (3.6 moles) of potassium hydroxide in 200 cc of water is placed in a 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.
- The stirrer is started, and to the hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly. The heat of saponification will cause the solution to reflux.
- After the addition is complete, the solution is boiled gently for two hours.

- The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol formed during saponification.
- After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly with stirring.
- The solution is then refluxed for about three hours.
- The 3-methylpentanoic acid is then isolated by steam distillation.
- The collected acid is extracted with ether, the ether is distilled off, and the crude acid is mixed with an equal volume of dry benzene and distilled.
- The fraction distilling at 193–196 °C is collected as pure 3-methylpentanoic acid.

## Step 2: Fischer Esterification of 3-Methylpentanoic Acid

This general procedure for Fischer esterification is adapted for the synthesis of **Methyl 3-methylpentanoate**.

### Materials:

- 3-Methylpentanoic acid (from Step 1)
- Methanol (MeOH), excess
- Concentrated sulfuric acid ( $H_2SO_4$ ) or other acid catalyst
- Sodium bicarbonate ( $NaHCO_3$ ) solution, saturated
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

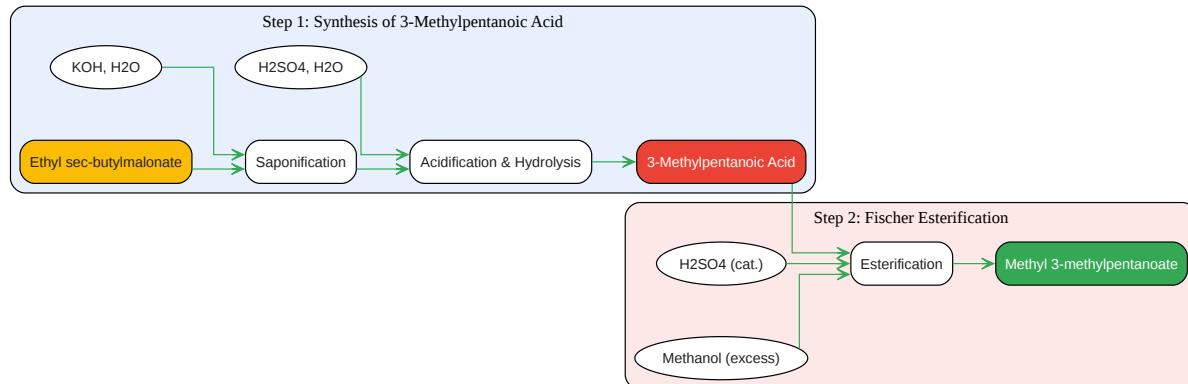
### Procedure:

- In a round-bottomed flask equipped with a reflux condenser, dissolve the 3-methylpentanoic acid in a large excess of methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **Methyl 3-methylpentanoate**.
- The crude product can be purified by fractional distillation.

## Synthetic Pathway Workflow

The following diagram outlines the workflow for the synthesis of **Methyl 3-methylpentanoate**.

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### Synthesis Workflow Diagram

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## References

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